N-({[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide
Overview
Description
The compound is a derivative of benzothiazole . Benzothiazole derivatives are known to possess a broad spectrum of biological activities such as anticonvulsant, neurotoxicity, and CNS depressant .
Synthesis Analysis
The compound can be synthesized in high yields by direct coupling of 2-aminobenzothiazole with carboxylic acids under the catalysis of 1-hydroxybenzotriazole (HOBt) and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide hydrochloride (EDCl) .Molecular Structure Analysis
The compound has been characterized on the basis of spectral (FT-IR, 1H-NMR, MS) and elemental analysis . The FT-IR spectrum shows peaks at 3249 cm−1 (NH), 3025 cm−1 (Ar C–H), 1648 cm−1 (> C=O), 1622 cm−1 (> C=N), 1589, 1567 cm−1 (Ar –C=C–), 1512 cm−1 (amide II), 1345, 1545 cm−1 (NO 2), 665 cm−1 (C–S–C) .Chemical Reactions Analysis
The compound has been evaluated for its anticonvulsant activity in a mouse seizure model . It has also been evaluated for its antibacterial activity against selected strains of bacteria .Physical and Chemical Properties Analysis
The compound is a white powder with a melting point of 254–256 °C . It has a Rf value of 0.76 (ethylacetate/n-hexane, V/V = 3:7) .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]carbamothioyl]-4-methoxy-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16N4O5S2/c1-31-18-9-6-12(10-16(18)26(29)30)20(28)25-22(32)23-13-7-8-17(27)14(11-13)21-24-15-4-2-3-5-19(15)33-21/h2-11,27H,1H3,(H2,23,25,28,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBGFFWFUMWRWNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)O)C3=NC4=CC=CC=C4S3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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